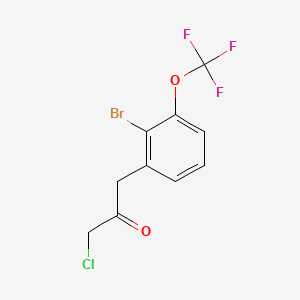
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is an organic compound that features a bromine, trifluoromethoxy, and chlorine substituent on a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom to the phenyl ring.
Trifluoromethoxylation: Addition of a trifluoromethoxy group to the brominated phenyl ring.
Chloropropanone Formation: Reaction of the intermediate with chloropropanone under specific conditions to yield the final product.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one include:
1-(2-Bromo-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(2-Chloro-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one: Similar structure but with chlorine and bromine atoms swapped.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and applications in different fields.
Propiedades
Fórmula molecular |
C10H7BrClF3O2 |
|---|---|
Peso molecular |
331.51 g/mol |
Nombre IUPAC |
1-[2-bromo-3-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H7BrClF3O2/c11-9-6(4-7(16)5-12)2-1-3-8(9)17-10(13,14)15/h1-3H,4-5H2 |
Clave InChI |
MSEFJAYIRLPJIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















